[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13537407
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O3/c17-9-8-16-7-6-13(10-16)15-14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)/t13-/m1/s1 |
| Standard InChI Key | CHYMMDHDBBUODY-CYBMUJFWSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)CCO |
| SMILES | C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO |
| Canonical SMILES | C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is C₁₄H₂₀N₂O₃, with a molecular weight of 264.32 g/mol. Its structure comprises a five-membered pyrrolidine ring substituted at the 3-position with a carbamic acid benzyl ester group and at the 1-position with a 2-hydroxyethyl chain. The (R) configuration at the pyrrolidine nitrogen introduces stereochemical specificity, influencing its interactions with biological targets such as enzymes and receptors.
Structural Features
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Pyrrolidine Core: The saturated five-membered ring provides conformational rigidity, enhancing binding affinity to enzymatic pockets.
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Hydroxyethyl Substituent: The 2-hydroxyethyl group introduces polarity, improving solubility in aqueous environments while enabling hydrogen bonding with target proteins.
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Benzyl Ester Moiety: The benzyl group enhances lipophilicity, facilitating membrane permeability and bioavailability.
Synthesis and Optimization
The synthesis of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves multi-step routes optimized for yield and enantiomeric purity.
Key Synthetic Routes
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Pyrrolidine Ring Formation: γ-Butyrolactone undergoes aminolysis with ethylamine to yield pyrrolidin-3-ol, followed by resolution to isolate the (R)-enantiomer.
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Hydroxyethyl Introduction: The pyrrolidine nitrogen is alkylated with 2-chloroethanol under basic conditions (e.g., K₂CO₃) at 60°C.
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Carbamate Formation: Reaction with benzyl chloroformate in dichloromethane at 0°C forms the carbamic acid benzyl ester.
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrolidine Formation | γ-Butyrolactone, ethylamine, 80°C | 75 | 90 |
| Hydroxyethylation | 2-Chloroethanol, K₂CO₃, 60°C | 68 | 88 |
| Carbamate Synthesis | Benzyl chloroformate, CH₂Cl₂, 0°C | 82 | 95 |
Industrial-scale production employs continuous flow reactors to enhance reproducibility, with yields exceeding 85%.
Physicochemical Properties
The compound’s bioavailability and stability are influenced by its physicochemical profile:
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water (<1 mg/mL).
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Stability: Stable under acidic conditions (pH 3–6) but hydrolyzes in basic environments (pH >8).
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Melting Point: 112–114°C (determined via differential scanning calorimetry).
Biological Activity and Mechanism
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester exhibits potent inhibition of NAAA, an enzyme responsible for degrading palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.
Enzymatic Inhibition
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IC₅₀: 127 nM against rat NAAA, demonstrating high potency.
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Mechanism: The carbamate group acts as an electrophilic trap, covalently modifying the enzyme’s catalytic cysteine residue.
Therapeutic Implications
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Pain Management: Elevated PEA levels reduce neuroinflammation and nociceptive signaling in rodent models.
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Neuroprotection: Preclinical studies suggest reduced neuronal apoptosis in ischemic stroke models.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in rats reveal:
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Half-Life: 2.3 hours (intravenous administration).
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Metabolism: Hepatic oxidation via CYP3A4 produces a hydroxylated derivative, excreted renally.
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Plasma Stability: 90% remaining after 4 hours in human plasma, compared to 60% in rat plasma.
Comparative Analysis with Analogues
Structural modifications significantly alter bioactivity:
Table 2: Biological Activities of Analogues
| Compound | Target | IC₅₀ (nM) | Application |
|---|---|---|---|
| [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin... | NAAA | 127 | Anti-inflammatory |
| Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)... | Unknown | N/A | Preclinical screening |
| Cbz-DL-Phenylalaninol | Protease | 450 | Peptide synthesis |
The (R)-enantiomer shows 10-fold greater NAAA inhibition than its (S)-counterpart, underscoring stereochemistry’s role.
Applications in Drug Development
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Lead Compound: Serves as a scaffold for designing NAAA inhibitors with improved pharmacokinetics.
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Prodrug Potential: The benzyl ester can be hydrolyzed in vivo to release active metabolites.
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